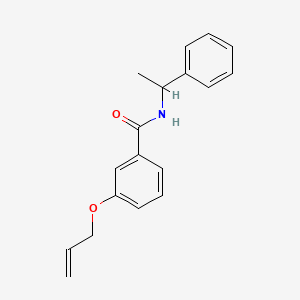
3-(allyloxy)-N-(1-phenylethyl)benzamide
Overview
Description
3-(allyloxy)-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as APEB and is a member of the benzamide family. APEB has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
APEB exerts its effects through the activation of the PPARγ receptor, which is involved in the regulation of various cellular processes, including inflammation and glucose metabolism. APEB has been found to activate this receptor, leading to the inhibition of tumor cell growth and the promotion of neuroprotection.
Biochemical and Physiological Effects:
APEB has been found to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the promotion of neuroprotection, and the regulation of glucose metabolism. In addition, APEB has been found to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
APEB has several advantages for use in lab experiments, including its high purity and stability. However, there are also limitations to its use, including its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on APEB, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other medical conditions, and the exploration of its mechanisms of action. Additionally, further research is needed to determine the optimal dosage and administration of APEB for therapeutic use.
Scientific Research Applications
APEB has been extensively studied for its potential applications in the treatment of various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that APEB has the ability to inhibit the growth of cancer cells and reduce the risk of tumor formation. In addition, APEB has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(1-phenylethyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-12-21-17-11-7-10-16(13-17)18(20)19-14(2)15-8-5-4-6-9-15/h3-11,13-14H,1,12H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMPPYLSNYBZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



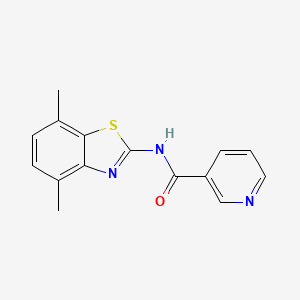
![4-chloro-N,N-bis[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4399230.png)
![4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399239.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4399243.png)
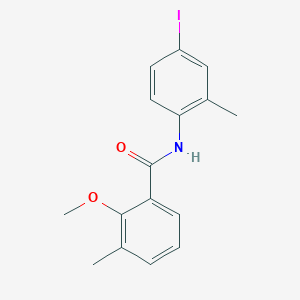
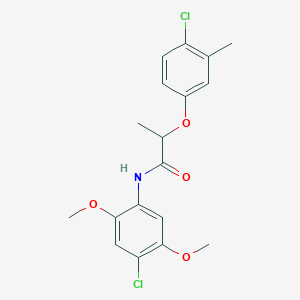
![1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399260.png)
![4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399268.png)
![N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide](/img/structure/B4399286.png)
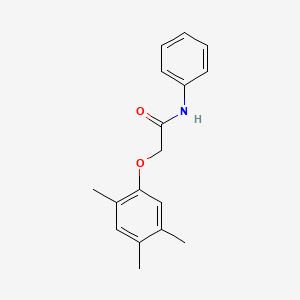
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)
![4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B4399299.png)
![4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399302.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B4399315.png)